

Dodecyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dodecyl benzoate*

Cat. No.: *B1582934*

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CAS Number: 2915-72-2 Molecular Formula: $C_{19}H_{30}O_2$

This technical guide provides an in-depth overview of **dodecyl benzoate**, a versatile organic compound with applications in various scientific fields, including materials science and drug delivery. This document details its physicochemical properties, synthesis, and key experimental applications, offering valuable information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Dodecyl benzoate is an ester formed from the reaction of dodecanol and benzoic acid. It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties make it a valuable component in a range of formulations.

Property	Value	Reference
CAS Number	2915-72-2 (Primary)	[1] [2]
68411-27-8 (Secondary)	[3]	
Molecular Formula	C ₁₉ H ₃₀ O ₂	[1] [3]
Molecular Weight	290.44 g/mol	[1] [3]
IUPAC Name	Dodecyl benzoate	[3]
Synonyms	Lauryl benzoate, Benzoic acid, dodecyl ester	[3]
Appearance	Colorless to pale yellow liquid	
Odor	Mild, aromatic	
Boiling Point	383.00 to 385.00 °C @ 760.00 mm Hg	
Flash Point	161.67 °C (323.00 °F)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]

Synthesis of Dodecyl Benzoate

Dodecyl benzoate is typically synthesized through the Fischer esterification of benzoic acid with dodecanol, using an acid catalyst. Another common method is the transesterification of a benzoate ester, such as methyl benzoate, with dodecanol.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of **dodecyl benzoate** based on the principles of Fischer esterification.

Materials:

- Benzoic acid

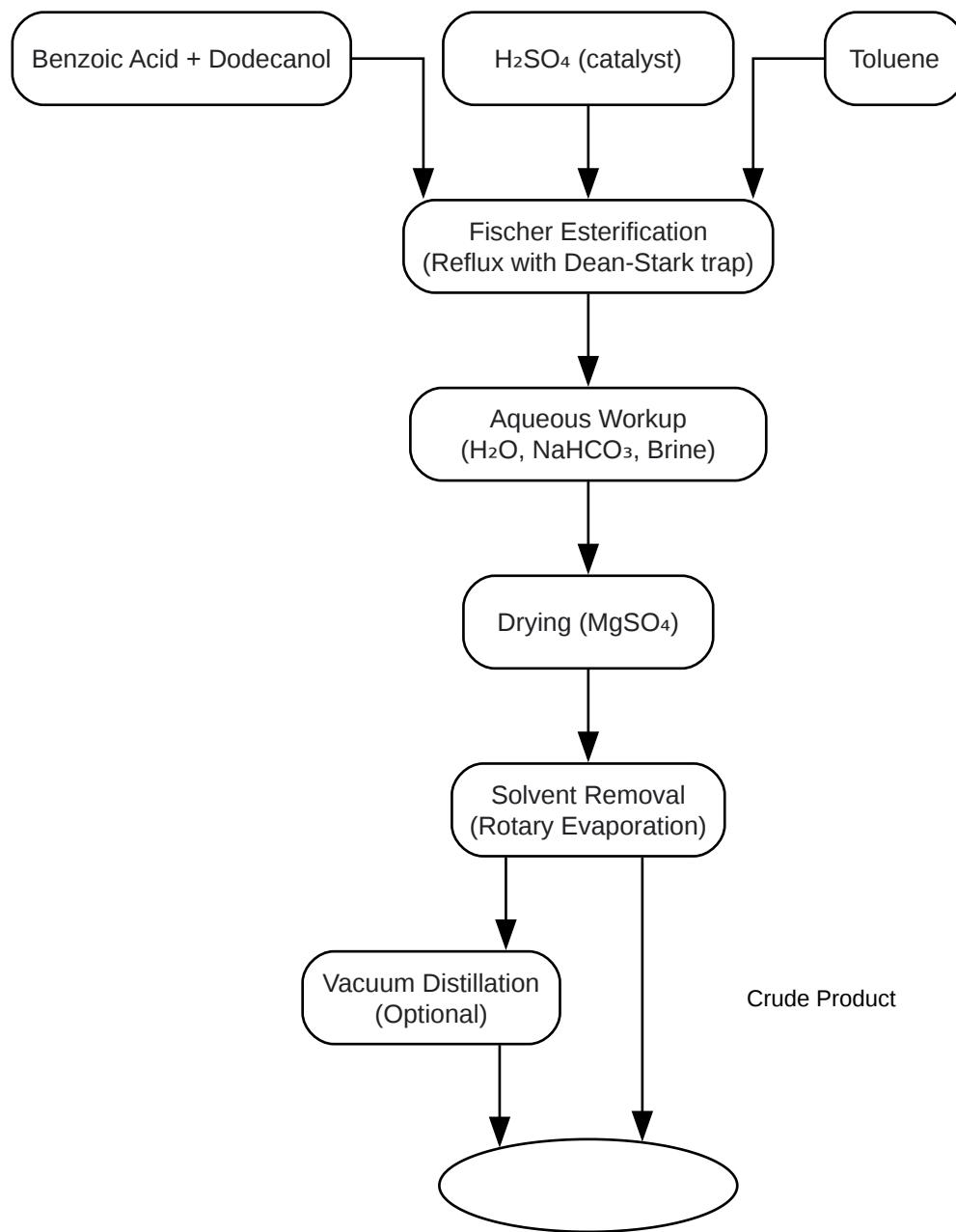
- Dodecanol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
- Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
- Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
- The resulting crude **dodecyl benzoate** can be further purified by vacuum distillation if required.

Logical Workflow for Dodecyl Benzoate Synthesis



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Caption: Synthesis workflow for **dodecyl benzoate** via Fischer esterification.

Applications in Drug Development

Dodecyl benzoate serves as a valuable excipient in pharmaceutical formulations, primarily due to its properties as a penetration enhancer for topical and transdermal drug delivery systems. Its lipophilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs).

Dodecyl Benzoate as a Penetration Enhancer

The mechanism by which **dodecyl benzoate** enhances skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum. This creates a more fluid environment, allowing drug molecules to diffuse more readily through the skin barrier.

Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the effect of **dodecyl benzoate** on the skin permeation of a model drug using Franz diffusion cells.

Materials:

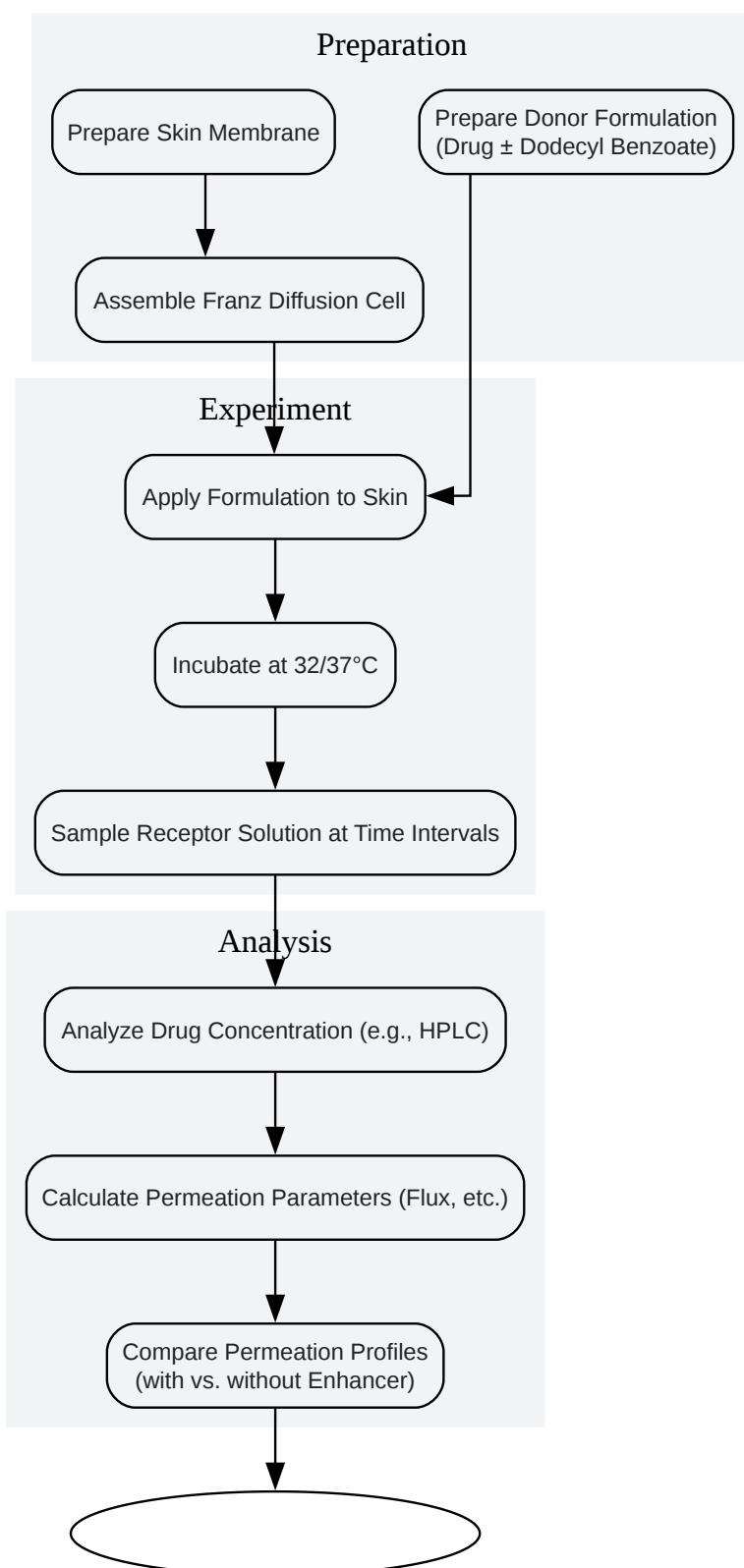
- Franz diffusion cells
- Excised skin membrane (e.g., human or animal skin)
- Model drug
- Phosphate-buffered saline (PBS) as the receptor solution
- **Dodecyl benzoate**
- A suitable solvent for the drug and **dodecyl benzoate** (e.g., ethanol, propylene glycol)
- Magnetic stirrer
- Water bath

Procedure:

- Prepare the donor formulation by dissolving the model drug and **dodecyl benzoate** (at a specific concentration) in the chosen solvent. A control formulation without **dodecyl benzoate** should also be prepared.
- Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

- Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
- Maintain the temperature of the apparatus at 32°C or 37°C to mimic physiological conditions.
- Apply a known amount of the donor formulation to the surface of the skin in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
- Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).
- Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
- Compare the permeation profile of the drug with and without **dodecyl benzoate** to evaluate its enhancement effect.

Experimental Workflow for Skin Permeation Study

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